molecular formula C17H12Cl2N2O2 B2671655 5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one CAS No. 551921-41-6

5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one

Cat. No.: B2671655
CAS No.: 551921-41-6
M. Wt: 347.2
InChI Key: SANKMZOFCJWHRR-UHFFFAOYSA-N
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Description

5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one typically involves the reaction of 4-chlorophenol with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to form the pyridazinone ring. The final product is obtained through chlorination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions may lead to the formation of amine derivatives.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated pyridazinones, while substitution could produce a range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one would depend on its specific biological activity. Generally, compounds in this class may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-(4-chlorophenoxy)-2-phenylpyridazin-3-one
  • 5-Chloro-4-(4-methylphenoxy)-2-(4-methylphenyl)pyridazin-3-one
  • 5-Chloro-4-(4-chlorophenoxy)-2-(4-methoxyphenyl)pyridazin-3-one

Uniqueness

5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups may enhance its stability and interaction with biological targets.

Properties

IUPAC Name

5-chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-11-2-6-13(7-3-11)21-17(22)16(15(19)10-20-21)23-14-8-4-12(18)5-9-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANKMZOFCJWHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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